2-Octanone, 3-chloro-
Description
Contextualization of Halogenated Ketones in Contemporary Organic Synthesis
Halogenated ketones, particularly α-haloketones, are pivotal intermediates in a vast array of organic transformations. nih.govmdpi.com The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—allows for a diverse range of reactions with nucleophiles. nih.gov This dual reactivity underpins their extensive use in the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceuticals and biologically active molecules. nih.govwikipedia.org
The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a ketone precursor. mdpi.com This can be accomplished using elemental halogens (Cl₂, Br₂, I₂) under acidic or basic conditions. wikipedia.orglibretexts.org The reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic halogen. wikipedia.orglibretexts.org Numerous methods have been developed to improve the efficiency, selectivity, and environmental footprint of these halogenation reactions, including the use of alternative halogenating agents like N-chlorosuccinimide (NCS) and the application of organocatalysis. organic-chemistry.org
The reactivity of α-haloketones is significantly influenced by the nature of the halogen. The general trend for reactivity in nucleophilic substitution reactions is I > Br > Cl. nih.gov This is attributed to the increasing polarizability and decreasing bond strength of the carbon-halogen bond down the group.
Significance of 2-Octanone (B155638), 3-chloro- as a Chemical Research Target
While specific research dedicated solely to 2-Octanone, 3-chloro- is not extensively documented in publicly available literature, its significance can be inferred from the broader context of α-chloroketone chemistry. As a chiral α-chloroketone, it presents an interesting target for stereoselective reactions. The development of methods to synthesize and react such compounds enantioselectively is a major focus in modern organic chemistry. researchgate.net
The structure of 2-Octanone, 3-chloro-, with its linear alkyl chain, makes it a valuable model substrate for studying the influence of steric and electronic effects on the reactivity of α-chloroketones in various transformations. Its reactions can provide insights into fundamental mechanistic pathways, such as nucleophilic substitution, elimination, and rearrangement reactions like the Favorskii rearrangement. wikipedia.org
Below is a table summarizing the key properties of 2-Octanone, 3-chloro-.
| Property | Value |
| CAS Number | 24251-77-2 |
| Molecular Formula | C₈H₁₅ClO |
| Molecular Weight | 162.66 g/mol |
| Synonyms | 3-Chloro-2-octanone |
Overview of Current Research Gaps and Opportunities Pertaining to 2-Octanone, 3-chloro-
The existing body of research on halogenated ketones reveals several underexplored areas where 2-Octanone, 3-chloro- could serve as a key molecule for investigation. A significant gap lies in the development of highly enantioselective synthetic routes to this and similar chiral α-chloroketones. While organocatalytic methods for the α-chlorination of aldehydes have shown promise, their application to ketones, particularly those with longer alkyl chains, remains a challenge. organic-chemistry.org
Furthermore, the exploration of the synthetic utility of 2-Octanone, 3-chloro- in novel transformations is a promising research avenue. For instance, its participation in transition-metal-catalyzed cross-coupling reactions could lead to the formation of complex carbon-carbon and carbon-heteroatom bonds, opening up new pathways for the synthesis of valuable organic molecules. acs.org The study of its reactivity in multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, could also yield innovative and efficient synthetic methodologies.
Another area ripe for investigation is the detailed mechanistic study of its reactions. While the general reactivity of α-haloketones is understood, the specific influence of the pentyl group in 2-Octanone, 3-chloro- on reaction rates, regioselectivity, and stereoselectivity warrants a deeper, quantitative analysis. Such studies would contribute to a more refined understanding of structure-reactivity relationships in this important class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24251-77-2 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-chlorooctan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6H2,1-2H3 |
InChI Key |
HHRBJTYBMWBVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Octanone, 3 Chloro
Direct Halogenation Strategies for 2-Octanone (B155638) Derivatives
Direct halogenation is a common and straightforward method for preparing α-haloketones. nih.gov This approach involves the reaction of a ketone with a halogenating agent, typically under conditions that favor the formation of an enol or enolate intermediate. wikipedia.org
The key challenge in the direct halogenation of an unsymmetrical ketone like 2-octanone is controlling the regioselectivity of the reaction. 2-Octanone has two α-carbons, at the C1 and C3 positions, where halogenation can occur. The desired product, 3-chloro-2-octanone, requires the selective introduction of a chlorine atom at the C3 position.
The regioselectivity of ketone halogenation is highly dependent on the reaction conditions. wikipedia.orgstackexchange.com
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. wikipedia.orgyoutube.com The formation of the more substituted enol is thermodynamically favored. For 2-octanone, this would be the enol formed by deprotonation at the C3 position. Consequently, acid-catalyzed halogenation of 2-octanone is expected to yield predominantly 3-chloro-2-octanone. stackexchange.com Common reagents for this transformation include chlorine (Cl2) in a suitable solvent like acetic acid. libretexts.org
Base-Mediated Halogenation: Under basic conditions, the reaction proceeds via an enolate intermediate. The formation of the kinetic enolate, which is the less substituted one, is generally faster. stackexchange.com Therefore, base-mediated halogenation of 2-octanone would likely lead to a mixture of products, with a significant amount of 1-chloro-2-octanone.
Table 1: Comparison of Acid-Catalyzed vs. Base-Mediated Halogenation of 2-Octanone
| Condition | Intermediate | Major Product |
| Acidic | More substituted enol | 3-chloro-2-octanone |
| Basic | Less substituted enolate | 1-chloro-2-octanone |
Recent research has focused on developing milder and more selective methods for the α-halogenation of ketones. These advancements are applicable to the synthesis of 3-chloro-2-octanone and aim to overcome the harsh conditions and lack of selectivity associated with traditional methods.
N-Halosuccinimides (NXS): N-Chlorosuccinimide (NCS) is a widely used reagent for the α-chlorination of ketones. youtube.comtandfonline.com These reactions can often be carried out under neutral or mildly acidic conditions, offering better control and selectivity. researchgate.net The use of NCS in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the α-monohalogenation of various carbonyl compounds. tandfonline.com
Other Chlorinating Agents: Other reagents, such as sulfuryl chloride and cupric chloride, have also been employed for the α-chlorination of ketones. researchgate.net The choice of reagent can influence the reaction conditions and the resulting product distribution.
Green Chemistry Approaches: Efforts have been made to develop more environmentally friendly halogenation protocols. This includes the use of ionic liquids as recyclable reaction media and the development of catalyst-free methods. wikipedia.orgnumberanalytics.com
Synthesis via Functional Group Interconversions on Precursors
An alternative to direct halogenation is the synthesis of 2-Octanone, 3-chloro- from precursors that already contain the required carbon skeleton and either the chloro or the oxo functionality.
This strategy involves the synthesis of the corresponding halogenated alcohol, 3-chloro-2-octanol, followed by its oxidation to the ketone.
The synthesis of 3-chloro-2-octanol can be achieved through various methods, including the reaction of 1-octene (B94956) with a source of hypochlorous acid (HOCl), often generated in situ. Subsequent oxidation of the secondary alcohol to a ketone is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose, including:
Chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC)
Swern oxidation (using oxalyl chloride, DMSO, and a hindered base)
Dess-Martin periodinane
Hypochlorite-based reagents, such as calcium hypochlorite (B82951) (Ca(OCl)2). chegg.comchemicalforums.com
The oxidation of 2-octanol (B43104) to 2-octanone using Ca(OCl)2 in the presence of acetic acid has been reported. chegg.com A similar protocol could likely be adapted for the oxidation of 3-chloro-2-octanol.
This approach involves modifying a pre-existing octanone derivative. For instance, one could envision a synthesis starting from a precursor with a leaving group at the 3-position, which could then be displaced by a chloride ion. However, the direct halogenation methods are generally more straightforward and commonly employed.
Stereoselective Synthesis of Enantiopure 2-Octanone, 3-chloro-
The C3 carbon in 2-Octanone, 3-chloro- is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of significant interest, particularly for applications in pharmaceuticals and other biologically active molecules. nih.gov
Several strategies can be employed for the stereoselective synthesis of α-chloroketones:
Organocatalysis: The use of chiral organocatalysts, such as proline derivatives, has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. organic-chemistry.org For example, the direct organocatalytic enantioselective α-chlorination of aldehydes using NCS as the chlorine source has been successfully demonstrated. organic-chemistry.org Similar methodologies could potentially be adapted for ketones like 2-octanone.
Chiral Auxiliaries: This method involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This can be achieved using chiral reagents or catalysts.
Starting from a Chiral Pool: It may be possible to synthesize enantiopure 3-chloro-2-octanone from a readily available chiral starting material that already contains the desired stereochemistry. ethz.ch
The development of efficient and highly stereoselective methods for the synthesis of α-haloketones remains an active area of research. st-andrews.ac.uknih.govnih.gov
Chiral Auxiliary-Mediated Approaches
No specific research findings on the use of chiral auxiliaries for the stereoselective synthesis of 2-Octanone, 3-chloro- are available in the current scientific literature. Chiral auxiliaries are removable chemical moieties that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While this is a well-established strategy for the asymmetric alkylation and functionalization of carbonyl compounds, its application for the chlorination of 2-octanone has not been documented.
Asymmetric Catalytic Synthetic Routes
There are no specific reports on the asymmetric catalytic synthesis of 2-Octanone, 3-chloro-. The broader field of asymmetric α-chlorination of ketones has seen significant advances, employing organocatalysis and metal catalysis. mdpi.comresearchgate.netnih.gov For instance, chiral thiourea (B124793) catalysts have been used for the enantioconvergent chlorination of racemic α-keto sulfonium (B1226848) salts using sodium chloride as the chlorine source. nih.gov Other methods involve catalysts based on cinchona alkaloids or chiral metal complexes for the enantioselective chlorination of β-ketoesters and other activated carbonyls. nih.govmdpi.com However, none of these studies specifically address 2-octanone as a substrate to produce 3-chloro-2-octanone.
Chemical Reactivity and Mechanistic Investigations of 2 Octanone, 3 Chloro
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The presence of a chlorine atom on the carbon adjacent to the carbonyl group in 2-octanone (B155638), 3-chloro- significantly influences its susceptibility to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making the carbon-chlorine bond a focal point for substitution reactions.
SN1 and SN2 Reaction Pathways of the Carbon-Chlorine Bond
The substitution of the chlorine atom in 2-octanone, 3-chloro- can proceed through both SN1 and SN2 mechanisms, with the predominant pathway being dictated by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.
In the SN2 pathway , a strong nucleophile directly attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this bimolecular reaction is dependent on the concentrations of both the α-haloketone and the nucleophile. For instance, the reaction with iodide ions in acetone (B3395972) typically follows an SN2 mechanism.
Conversely, the SN1 pathway involves the formation of a carbocation intermediate through the slow, rate-determining departure of the chloride ion. This is more likely to occur in the presence of a polar, protic solvent that can stabilize the carbocation and the leaving group. The subsequent rapid attack by a nucleophile can occur from either face of the planar carbocation, leading to a racemic mixture if the original carbon was chiral. However, due to the destabilizing inductive effect of the adjacent carbonyl group, the formation of a simple α-keto carbocation is generally disfavored.
The choice between SN1 and SN2 pathways is a delicate balance of these factors. The table below summarizes the expected outcomes under different conditions.
| Reaction Condition | Predominant Pathway | Rationale |
| Strong, unhindered nucleophile (e.g., I⁻, CN⁻); Aprotic solvent (e.g., acetone, DMSO) | SN2 | Favors direct backside attack. |
| Weak nucleophile (e.g., H₂O, ROH); Polar, protic solvent (e.g., ethanol (B145695), water) | SN1 | Solvent stabilizes the carbocation intermediate. |
Cine Substitution and Related Rearrangement-Substitution Mechanisms
Beyond direct substitution, 2-octanone, 3-chloro- can undergo cine substitution, a process where the incoming nucleophile attacks a different position from the one vacated by the leaving group. In the context of α-haloketones, this often involves an enolate intermediate.
The process is initiated by the abstraction of a proton from the carbon atom on the other side of the carbonyl group (C1), forming an enolate. This enolate can then undergo an internal rearrangement where the double bond shifts and the chloride ion is expelled, with the nucleophile subsequently attacking the carbon that originally bore the halogen. This mechanism is particularly relevant under basic conditions where enolate formation is favored.
Rearrangement Reactions of the α-Haloketone System
The structure of 2-octanone, 3-chloro- makes it a candidate for several important rearrangement reactions, most notably the Favorskii rearrangement.
Favorskii Rearrangement: Scope and Mechanistic Elucidation
The Favorskii rearrangement is a characteristic reaction of α-haloketones when treated with a base, typically an alkoxide. This reaction leads to the formation of a carboxylic acid derivative (an ester if an alkoxide is used) with a rearranged carbon skeleton.
The most widely accepted mechanism for the Favorskii rearrangement of 2-octanone, 3-chloro- involves the formation of a cyclopropanone (B1606653) intermediate. The steps are as follows:
A base abstracts an acidic proton from the α'-carbon (C1), forming an enolate.
The enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate.
The nucleophilic base (e.g., alkoxide) attacks the carbonyl carbon of the strained cyclopropanone ring.
This leads to the opening of the three-membered ring to form a more stable carbanion.
Protonation of the carbanion yields the final rearranged ester product.
If the α-haloketone has no α'-protons, an alternative "pseudo-Favorskii" or "quasi-Favorskii" rearrangement can occur, which proceeds through a semibenzilic acid-type rearrangement mechanism.
Pinacol and Related Skeletal Rearrangements
While the classic Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol, analogous skeletal rearrangements can be observed in derivatives of α-haloketones under specific conditions. For 2-octanone, 3-chloro-, such a rearrangement would typically first require a transformation of the carbonyl group into a diol or a related functional group.
For instance, if 2-octanone, 3-chloro- is treated with a Grignard reagent, the carbonyl group is converted into a tertiary alcohol. The resulting chlorohydrin can then, under the influence of a Lewis acid or a protic acid, undergo a rearrangement. The migration of an alkyl or aryl group to the adjacent carbon bearing the hydroxyl group, with the concurrent departure of the chloride, can lead to a rearranged ketone or aldehyde. The migratory aptitude of the groups attached to the carbinol carbon will determine the product distribution.
Carbonyl Group Transformations of 2-Octanone, 3-chloro-
The carbonyl group in 2-octanone, 3-chloro- undergoes the typical reactions of a ketone, although the reactivity can be modulated by the presence of the adjacent chlorine atom.
Standard carbonyl reactions include:
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds add to the carbonyl carbon to form tertiary alcohols.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction is 3-chloro-2-octanol.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene.
Acetal and Ketal Formation: In the presence of an acid catalyst, reaction with an alcohol leads to the formation of a ketal, which can serve as a protecting group for the carbonyl functionality during other transformations in the molecule.
The electron-withdrawing effect of the α-chlorine atom generally increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic addition compared to the parent ketone, 2-octanone.
Chemoselective Reduction of the Ketone Functionality
The selective reduction of the ketone in 2-Octanone, 3-chloro- without affecting the α-chloro substituent is a significant synthetic challenge. Standard reducing agents often lead to a mixture of products, including the corresponding alcohol and dehalogenated compounds. However, modern synthetic methods offer pathways for achieving high chemoselectivity.
One such approach involves the use of specialized reagents that can differentiate between various carbonyl functionalities or between a carbonyl and other reactive groups. For instance, diethylaluminum benzenethiolate (B8638828) (Et₂AlSPh) has been demonstrated to enable the efficient reduction of ketones in the presence of more reactive aldehydes. organic-chemistry.org This method relies on the in situ and reversible protection of the more reactive carbonyl group, allowing a subsequent reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to selectively reduce the less reactive ketone. organic-chemistry.org While this specific system is designed for aldehyde-ketone differentiation, the underlying principle of using a reagent to modulate the reactivity of one functional group over another is applicable. For a molecule like 2-Octanone, 3-chloro-, careful selection of the reducing agent and reaction conditions is paramount to favor the reduction of the ketone over the cleavage of the carbon-chlorine bond.
Table 1: Reagents for Chemoselective Ketone Reduction
| Reagent System | Principle of Selectivity | Potential Application to 2-Octanone, 3-chloro- |
|---|---|---|
| Diethylaluminum benzenethiolate (Et₂AlSPh) followed by a reducing agent | In situ protection of more reactive carbonyls (e.g., aldehydes) as O,S-aluminum acetals. organic-chemistry.org | In a mixture with other carbonyl compounds, could allow for selective reduction of the 3-chloro-2-octanone. |
Stereoselective Reduction to Chiral 3-Chloro-2-octanols
The reduction of the prochiral ketone in 2-Octanone, 3-chloro- can generate two stereoisomers of the corresponding 3-chloro-2-octanol. Achieving control over this stereoselectivity is crucial for the synthesis of enantiomerically pure compounds. The Meerwein-Ponndorf-Verley (MPV) reaction, in particular its asymmetric variants, offers a powerful tool for this transformation.
The MPV reduction employs an aluminum alkoxide catalyst, typically aluminum isopropoxide, with an alcohol, such as isopropanol, serving as the hydride source. google.com The reaction is reversible and driven to completion by distilling the acetone byproduct. By using chiral ligands or chiral alcohols, the reaction can be rendered highly stereoselective. For example, the reduction of related α-chloro ketones has been achieved with high diastereoselectivity and enantioselectivity using MPV conditions. A patent describes the stereoselective reduction of methyl [3-chloro-2-oxo-(S)-1-(benzyl)-propyl]-carbamate to (1S,2S)-methyl [3-chloro-2-hydroxy-1-(benzyl)-propyl]-carbamate with an enantiomeric excess of at least 90%. google.com This process is conducted under mild conditions, at temperatures of about 50°C or less, which is beneficial for preserving the sensitive α-chloro functionality. google.com
Table 2: Example of Stereoselective Reduction of a Related α-Chloro Ketone via MPV Reaction
| Starting Material | Product | Stereoselectivity | Reference |
|---|
The high degree of stereocontrol is attributed to the formation of a well-organized six-membered ring transition state involving the aluminum catalyst, the ketone substrate, and the hydride donor. The steric environment created by the chiral auxiliary directs the hydride delivery to one face of the carbonyl group.
Oxidative Degradation and Cleavage Reactions
α-Halo ketones are susceptible to oxidative cleavage under specific conditions. One notable reaction involves the use of superoxide (B77818) (O₂⁻). Studies have shown that α-halo ketones, esters, and carboxylic acids can undergo oxidative cleavage when treated with potassium superoxide (KO₂). acs.orgnih.gov The reaction likely proceeds through a nucleophilic attack of the superoxide on the carbonyl carbon, followed by a rearrangement and cleavage of the carbon-carbon bond between the carbonyl and the α-carbon. This process ultimately leads to the formation of carboxylic acid products. For 2-Octanone, 3-chloro-, this reaction would be expected to yield hexanoic acid and acetic acid derivatives after workup.
The reactivity of α-haloketones towards oxidative cleavage is part of a broader class of reactions involving the cleavage of α-substituted ketones. blogspot.com The presence of the halogen atom can influence the reaction pathway and rate.
Addition and Condensation Reactions at the Carbonyl Center
The carbonyl group of 2-Octanone, 3-chloro- is a primary site for addition and condensation reactions. As with other ketones, it can react with a wide array of nucleophiles.
Formation of Heterocycles: α-Halo ketones are well-established precursors for the synthesis of various N-, S-, and O-containing heterocycles. mdpi.comnih.gov For example, reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) rings. wikipedia.org The reaction of 2-Octanone, 3-chloro- with a thioamide would involve initial nucleophilic attack by the sulfur on the α-carbon, displacing the chloride, followed by intramolecular condensation of the nitrogen atom onto the carbonyl carbon.
Aldol-Type Reactions: In the presence of a base, the α-hydrogens of 2-Octanone, 3-chloro- (at the C-1 position) are acidic and can be removed to form an enolate. This enolate can then participate in crossed aldol (B89426) reactions with aldehydes. The initial product is a β-hydroxy α'-halo ketone, which can subsequently undergo intramolecular cyclization to form an epoxide. wikipedia.org
Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo the Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (like a hydroxide (B78521) or alkoxide) to yield a rearranged carboxylic acid or ester. wikipedia.org For 2-Octanone, 3-chloro-, this would lead to a rearranged heptanoic acid derivative.
Organometallic and Radical Reactions
Organometallic Reactions
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the electrophilic carbonyl carbon of ketones to form tertiary alcohols. libretexts.org The reaction of 2-Octanone, 3-chloro- with an organometallic reagent must be conducted with care, as these reagents are also strong bases and can promote side reactions like enolization and elimination. Furthermore, the α-chloro substituent could potentially react with the organometallic reagent. However, the addition to the carbonyl group is generally a very fast reaction. libretexts.org
Table 3: Expected Products from Organometallic Addition to 2-Octanone, 3-chloro-
| Organometallic Reagent | Expected Primary Product (after workup) |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 3-Chloro-2-methyl-2-octanol |
Radical Reactions
The carbon-chlorine bond in 2-Octanone, 3-chloro- can participate in radical reactions. Radical reactions typically proceed through three phases: initiation, propagation, and termination. lumenlearning.com
Reductive Dehalogenation: The chlorine atom can be removed via a radical mechanism. This can be achieved using radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the chlorine atom, generating an α-keto radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield 2-octanone and a new tributyltin radical, thus propagating the chain reaction.
Radical Addition to the Carbonyl: While less common than nucleophilic addition, radical species can add to the π-system of the carbonyl group. However, reactions involving the C-Cl bond are generally more prevalent for α-halo ketones.
Initiation of Polymerization: Radical species can be used to initiate polymerization reactions. While not a typical reaction for a simple ketone, the functional groups present could potentially be involved in more complex radical-mediated polymerization schemes.
The study of radical reactions involving α-halo ketones is an active area of research, with implications for developing new synthetic methodologies. libretexts.org
Spectroscopic and Advanced Analytical Characterization of 2 Octanone, 3 Chloro
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating 2-Octanone (B155638), 3-chloro- from reaction mixtures or environmental samples and for determining its concentration.
Gas Chromatography (GC) and Chiral Gas Chromatography (GC-FID)
Gas chromatography is a primary technique for the analysis of volatile compounds like 2-Octanone, 3-chloro-. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Factors such as column polarity, temperature programming, and carrier gas flow rate are optimized to achieve efficient separation. For instance, the analysis of the related compound 2-octanone can be performed using various GC methods. nih.govrestek.com
Given that 2-Octanone, 3-chloro- possesses a chiral center at the third carbon, chiral gas chromatography is essential for the separation of its enantiomers. This technique utilizes a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts diastereomerically with the enantiomers, leading to different retention times. gcms.cz Flame Ionization Detection (FID) is a common detector used in GC for its high sensitivity to organic compounds. The reduction of 2-octanone has been shown to produce (S)-2-octanol with high enantiomeric purity, a process that can be monitored using chiral GC. nih.gov
Table 1: Illustrative GC and Chiral GC Parameters for Ketone Analysis
| Parameter | Gas Chromatography (GC) | Chiral Gas Chromatography |
|---|---|---|
| Column Type | Non-polar or mid-polar capillary column | Chiral capillary column (e.g., cyclodextrin-based) |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Temperature Program | Optimized temperature ramp | Isothermal or optimized temperature ramp |
| Application | Quantification and purity analysis | Enantiomeric separation and purity analysis |
This table presents typical parameters and is not based on a single specific study of 2-Octanone, 3-chloro-.
High-Performance Liquid Chromatography (HPLC)
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative for less volatile or thermally labile compounds. For the analysis of ketones, reversed-phase HPLC is often employed, where a non-polar stationary phase is used with a polar mobile phase. Detection can be achieved using a UV detector, as the carbonyl group exhibits a weak absorption in the UV region. While specific HPLC methods for 2-Octanone, 3-chloro- are not extensively documented in publicly available literature, methods for similar ketones can be adapted.
Advanced Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-Octanone, 3-chloro-.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 2-Octanone, 3-chloro- would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For comparison, the ¹H NMR spectrum of the parent compound, 2-octanone, shows distinct signals for the methyl protons adjacent to the carbonyl, the methylene (B1212753) protons, and the terminal methyl group. chemicalbook.comhmdb.ca In 3-chloro-2-octanone, the presence of the chlorine atom at the C3 position would cause a significant downfield shift for the proton at that position.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In 2-octanone, eight distinct carbon signals are expected. chemicalbook.comreddit.com For 2-Octanone, 3-chloro-, the carbon atom bonded to the chlorine atom (C3) would experience a significant downfield shift compared to the corresponding carbon in 2-octanone. The carbonyl carbon (C2) would also be affected. The chemical shift for a carbon attached to a chlorine atom typically falls in the 30-50 ppm range. weebly.com
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of signals in the ¹³C NMR spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Octanone, 3-chloro-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~2.2 | ~28 |
| C2 (C=O) | - | ~205 |
| C3 (CHCl) | ~4.5 | ~60 |
| C4 (CH₂) | ~1.7 | ~35 |
| C5 (CH₂) | ~1.3 | ~28 |
| C6 (CH₂) | ~1.3 | ~31 |
| C7 (CH₂) | ~1.3 | ~22 |
These are predicted values based on known substituent effects and data for similar compounds like 3-chloro-2-butanone (B129570) and may not represent actual experimental values. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For 2-Octanone, 3-chloro-, the molecular ion peak would be expected at m/z 162 and 164, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. nih.gov
Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. semanticscholar.orglibretexts.org For 2-Octanone, 3-chloro-, α-cleavage could result in the loss of a methyl radical or a hexyl radical. The presence of the chlorine atom would influence the fragmentation, potentially leading to the loss of HCl.
Table 3: Expected Mass Spectrometry Fragments for 2-Octanone, 3-chloro-
| m/z | Possible Fragment Ion |
|---|---|
| 162/164 | [M]⁺ (Molecular ion) |
| 127 | [M - Cl]⁺ |
| 119/121 | [CH₃COCHClCH₂CH₂CH₃]⁺ |
This table represents potential fragmentation patterns and requires experimental verification.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Octanone, 3-chloro- would be characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found around 1715-1725 cm⁻¹. csbsju.educhemicalbook.comnist.gov The C-Cl stretching vibration would appear in the fingerprint region, generally between 600 and 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Ketones typically exhibit a weak n → π* transition in the UV region, around 270-300 nm. masterorganicchemistry.com The presence of the chlorine atom, a chromophore, may cause a slight shift in the absorption maximum.
Derivatization Strategies for Enhanced Analysis and Chiral Resolution
The analytical characterization of 2-Octanone, 3-chloro-, a chiral α-chloro ketone, often necessitates derivatization to improve its chromatographic behavior and detection sensitivity, as well as to enable the separation of its enantiomers. Derivatization modifies the functional keto-group, leading to products with altered physicochemical properties, such as increased volatility for gas chromatography (GC) or enhanced detectability for high-performance liquid chromatography (HPLC).
For trace-level analysis, derivatization agents that introduce a highly responsive moiety to a specific detector are employed. A common strategy for ketones is the formation of oximes or hydrazones.
One effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction of 2-Octanone, 3-chloro- with PFBHA yields the corresponding pentafluorobenzyl oxime derivative. This derivative exhibits excellent thermal stability and is highly sensitive to electron capture detection (GC-ECD), a technique well-suited for the analysis of halogenated compounds. sigmaaldrich.comepa.govnih.gov The derivatization proceeds by the nucleophilic attack of the hydroxylamine (B1172632) on the carbonyl carbon, followed by dehydration to form the oxime. Due to the asymmetry around the C=N double bond, both syn and anti isomers of the oxime may be formed, which can sometimes be resolved chromatographically. researchgate.net
The reaction can be summarized as follows:
C₅H₁₁CH(Cl)C(=O)CH₃ + NH₂OCH₂C₆F₅ → C₅H₁₁CH(Cl)C(=NOCH₂C₆F₅)CH₃ + H₂O
A typical derivatization procedure would involve dissolving 2-Octanone, 3-chloro- in a suitable solvent, adding an excess of PFBHA hydrochloride and a base (e.g., pyridine) to neutralize the liberated HCl, and heating the mixture to ensure complete reaction. The resulting PFBHA-oxime derivative can then be extracted and analyzed by GC-MS, where it will exhibit a characteristic mass spectrum.
| Parameter | Value |
| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Derivative | 2-Octanone, 3-chloro- O-pentafluorobenzyl oxime |
| Reaction Conditions | 60-80°C for 1-2 hours in a sealed vial |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Expected m/z fragments | Molecular ion [M]⁺, [M-C₆F₅CH₂]⁺, [C₆F₅CH₂]⁺ (m/z 181) |
As 2-Octanone, 3-chloro- possesses a stereocenter at the C3 position, it exists as a pair of enantiomers, (R)-3-chloro-2-octanone and (S)-3-chloro-2-octanone. The determination of the enantiomeric composition of a sample is crucial in many fields, including asymmetric synthesis and pharmaceutical research. A common approach for the chiral resolution of ketones is the formation of diastereomers by reaction with a chiral derivatizing agent (CDA). These diastereomers, having different physical properties, can then be separated using achiral chromatography, typically HPLC.
A suitable class of CDAs for ketones are chiral hydrazines. For instance, reaction with a chiral hydrazine, such as (R)- or (S)-1-phenylethylhydrazine, would convert the enantiomers of 2-Octanone, 3-chloro- into a pair of diastereomeric hydrazones.
The reaction for the (R)-enantiomer of the ketone with (R)-1-phenylethylhydrazine would be:
(R)-C₅H₁₁CH(Cl)C(=O)CH₃ + (R)-C₆H₅CH(CH₃)NHNH₂ → (R,R)-diastereomeric hydrazone + H₂O
And for the (S)-enantiomer of the ketone:
(S)-C₅H₁₁CH(Cl)C(=O)CH₃ + (R)-1-phenylethylhydrazine → (S,R)-diastereomeric hydrazone + H₂O
These diastereomeric hydrazones can then be separated on a standard reversed-phase HPLC column. The relative peak areas of the two diastereomers in the chromatogram correspond to the enantiomeric ratio of the original 2-Octanone, 3-chloro- sample. The choice of the chiral derivatizing agent and the chromatographic conditions are critical for achieving baseline separation of the diastereomers.
| Parameter | Value |
| Chiral Derivatizing Agent | (R)-1-Phenylethylhydrazine |
| Derivatives | Diastereomeric hydrazones of 2-Octanone, 3-chloro- |
| Reaction Conditions | Room temperature to mild heating in ethanol (B145695) with catalytic acid |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | Acetonitrile/water gradient |
| Expected Elution Order | Baseline separation of the (R,R) and (S,R) diastereomers |
Another powerful set of reagents for the derivatization of carbonyl compounds are Girard's reagents, such as Girard's Reagent T (trimethylacethydrazide ammonium (B1175870) chloride). nih.govmedchemexpress.com These reagents react with ketones to form water-soluble hydrazones that carry a permanent positive charge, which significantly enhances their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.govmyu-group.co.jp While not chiral themselves, chiral variants of Girard-type reagents can be synthesized and used for chiral resolution in a similar manner to other chiral hydrazines, offering the advantage of high sensitivity in LC-MS analysis. researchgate.net
The successful application of these derivatization strategies is fundamental for the detailed quantitative analysis and the determination of enantiomeric purity of 2-Octanone, 3-chloro- in various research contexts.
Theoretical and Computational Studies on 2 Octanone, 3 Chloro
Electronic Structure and Conformation Analysis
The electronic structure and conformational preferences of α-halo ketones, including 2-Octanone (B155638), 3-chloro-, are significantly influenced by the interplay of steric and electronic effects. The presence of a chlorine atom adjacent to the carbonyl group introduces considerable electronic perturbations. The general structure of an α-halo ketone features two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. wikipedia.org The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov
Conformational analysis of α-halo ketones has been a subject of interest in numerous spectroscopic and computational studies. nih.gov For acyclic α-halo ketones like 2-Octanone, 3-chloro-, rotation around the Cα-C(O) bond dictates the spatial arrangement of the chlorine atom relative to the carbonyl oxygen. It has been established that α-halo ketones predominantly exist in a conformation where the halogen and the carbonyl oxygen are eclipsed, known as the cisoid form. nih.gov This preference is attributed to a stabilizing interaction that outweighs the steric repulsion between the chlorine and the carbonyl group. In the liquid state, the steric repulsion between the chlorine atom and the oxygen atom is considerably less than that between a chlorine atom and an alkyl group, further favoring the cisoid conformation. nih.gov
For cyclic analogues like 2-halocyclohexanones, a similar phenomenon known as the "α-halo ketone effect" is observed, where the conformer with an axial halogen is surprisingly more stable than the equatorial conformer. youtube.com This stability is rationalized by a combination of dipole-dipole interactions and hyperconjugation. While 2-Octanone, 3-chloro- is an acyclic molecule, these principles governing the conformational preferences of α-halo ketones are fundamental to understanding its structure.
Reaction Mechanism Elucidation and Transition State Analysis
The reaction mechanisms of α-halo ketones are diverse and have been a subject of extensive investigation.
Quantum Mechanical Studies of Halogen Elimination
A characteristic reaction of α-halo ketones is the elimination of hydrogen halide to form α,β-unsaturated ketones. libretexts.org This dehydrohalogenation is typically base-induced and proceeds via an E2 elimination mechanism. libretexts.orgfiveable.me A base abstracts the acidic proton from the α'-carbon, followed by the concerted elimination of the chloride ion and formation of a carbon-carbon double bond conjugated with the carbonyl group. fiveable.me
Computational studies on such elimination reactions would involve locating the transition state for the concerted removal of the proton and the halide. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to determine the geometry and energy of this transition state. The activation energy barrier calculated would provide insight into the reaction kinetics. While specific studies on 2-Octanone, 3-chloro- are absent, the general mechanism is well-established for similar α-halo ketones. libretexts.orgacs.org
Another important reaction pathway for α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a strong base and leads to a rearranged ester. wikipedia.orglibretexts.org This complex mechanism involves the formation of a cyclopropanone (B1606653) intermediate after the initial abstraction of an α-proton and intramolecular displacement of the chloride. Computational studies are crucial for elucidating the intricate potential energy surface of such rearrangements.
Solvent Effects on Reaction Energetics and Pathways
Solvent plays a critical role in the reactions of α-chloro ketones due to the polar nature of both the reactant and the transition states involved. The choice of solvent can significantly influence reaction rates and even alter the reaction pathway. researchgate.netresearchgate.net
For instance, in nucleophilic substitution reactions at the α-carbon, polar solvents can stabilize the charged nucleophile and the developing charge in the transition state. However, highly polar protic solvents might also solvate the nucleophile too strongly, reducing its reactivity. miami.edu
In elimination reactions, the polarity of the solvent affects the stability of the base, the substrate, and the transition state. Computational models that incorporate solvent effects, either through implicit continuum models or explicit solvent molecules in a QM/MM (Quantum Mechanics/Molecular Mechanics) framework, are essential for accurately predicting reaction energetics. miami.edu For example, a study on the reaction of 3-chloroquinoline-2,4-diones with cyanide ions demonstrated that the reaction medium dictates whether nucleophilic substitution or addition to the carbonyl group occurs. researchgate.net These findings highlight the necessity of considering solvent effects in any theoretical treatment of reactions involving 2-Octanone, 3-chloro-.
Prediction of Spectroscopic Parameters
Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds. Methods like DFT can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
For 2-Octanone, 3-chloro-, theoretical IR spectra would be expected to show a characteristic carbonyl (C=O) stretching frequency. The position of this band is sensitive to the electronic environment, including the presence of the adjacent chlorine atom. Studies on α-haloketones have shown that the carbonyl stretching frequency is influenced by the conformation. nih.gov
Similarly, ¹H and ¹³C NMR chemical shifts can be predicted computationally. The chemical shift of the proton at the α-carbon (C-3) would be significantly influenced by the electronegative chlorine atom. The predicted spectra can be compared with experimental data to confirm the structure and conformation of the molecule. While specific computational spectroscopic studies for 2-Octanone, 3-chloro- are not documented in the searched literature, these methods are standard in computational chemistry. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity or a physical property. These models are widely used in drug discovery and toxicology to predict the activity of new compounds.
A QSAR study for a series of compounds including 2-Octanone, 3-chloro- would involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and then using statistical methods to build a mathematical model that relates these descriptors to a specific activity.
A literature search did not reveal any specific QSAR studies involving 2-Octanone, 3-chloro-. Such studies are typically performed on larger sets of structurally related compounds with known biological data. If 2-Octanone, 3-chloro- were part of a series of compounds tested for a particular biological effect, QSAR could be a valuable tool to understand the structural requirements for that activity and to design more potent analogues.
Compound Information Table
The following table lists the chemical compounds mentioned in this article. Due to the lack of specific experimental or computational data for 2-Octanone, 3-chloro-, selected computed properties for its isomer, 2-chlorooctan-3-one , are provided for comparative purposes. nih.gov
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Octanone, 3-chloro- | 3-chloro-2-octanone | C₈H₁₅ClO | 162.66 |
| 2-chlorooctan-3-one | 2-chlorooctan-3-one | C₈H₁₅ClO | 162.66 |
| 2-Octanone | Octan-2-one | C₈H₁₆O | 128.21 |
| 3-Pentanone | Pentan-3-one | C₅H₁₀O | 86.13 |
| 2-chloro-3-pentanone | 2-chloro-3-pentanone | C₅H₉ClO | 120.58 |
| 2-halocyclohexanone | 2-halocyclohexanone | C₆H₉XO (X=Cl, Br, etc.) | - |
| Favorskii rearrangement | Not Applicable | Not Applicable | Not Applicable |
| 3-chloroquinoline-2,4-dione | 3-chloroquinoline-2,4(1H,3H)-dione | C₉H₆ClNO₂ | 195.60 |
| α,β-unsaturated ketone | Not Applicable | Not Applicable | Not Applicable |
| Pyridine | Pyridine | C₅H₅N | 79.10 |
Computed Properties for 2-chlorooctan-3-one nih.gov
| Property | Value |
| Molecular Weight | 162.66 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 5 |
| Exact Mass | 162.0811428 Da |
| Monoisotopic Mass | 162.0811428 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 10 |
Applications of 2 Octanone, 3 Chloro in Advanced Organic Synthesis
Asymmetric Synthesis of Chiral Building Blocks
The creation of stereocenters with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. 2-Octanone (B155638), 3-chloro- serves as a prochiral substrate for the synthesis of valuable chiral building blocks.
Precursors for Enantiomerically Pure Alcohols
Enantiomerically pure halohydrins are important intermediates that can be converted into a variety of other chiral compounds, such as epoxides and amino alcohols. nih.gov The most direct route to chiral 3-chloro-2-octanol from 2-Octanone, 3-chloro- is through the asymmetric reduction of the ketone. This transformation can be achieved using both biocatalytic and chemocatalytic methods.
Table 1: Representative Biocatalytic Asymmetric Reduction of α-Chloroketones This table presents data for analogous α-chloroketones to illustrate the potential of biocatalytic reduction for 2-Octanone, 3-chloro-.
| Substrate | Biocatalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| α-chloroacetophenone | Carbonyl Reductase (CgCR) | (R)-1-phenyl-2-chloroethanol | - | >99% | researchgate.net |
| Ethyl 4-chloro-3-oxobutanoate | Carbonyl Reductase (DhCR) | Ethyl (S)-4-chloro-3-hydroxybutanoate | - | >99% | researchgate.net |
| 2-chloro-1-phenylbut-2-en-1-one | Ene-reductase/ADH cascade | syn-(1R,2R)-2-chloro-1-phenylbutan-1-ol | >99:1 | >99% | acs.org |
Chemocatalytic asymmetric hydrogenation is another powerful tool for the synthesis of chiral halohydrins. nih.gov Catalysts based on transition metals like iridium, complexed with chiral ligands, have shown high efficiency in the reduction of α-halogenated ketones. acs.org
Intermediates for Chiral Epoxides and Other Heterocycles
Once the enantiomerically pure 3-chloro-2-octanol is obtained, it serves as a valuable precursor for the synthesis of chiral epoxides. Treatment of the chlorohydrin with a base induces an intramolecular Williamson ether synthesis, where the alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of the corresponding epoxide with inversion of configuration. nih.govmdpi.com This transformation is a cornerstone in the synthesis of fine chemicals and pharmaceuticals.
The reactivity of the α-chloro ketone moiety also allows for the construction of various heterocyclic systems. nih.gov The two electrophilic sites in 2-Octanone, 3-chloro- (the carbonyl carbon and the α-carbon) can react with a variety of dinucleophiles to form five-, six-, and seven-membered rings. For example, reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) derivatives. wikipedia.org Similarly, condensation reactions with other carbonyl compounds and ammonia (B1221849) derivatives can yield pyrroles, a reaction known as the Hantzsch pyrrole (B145914) synthesis. wikipedia.org
Scaffold for Complex Organic Molecule Construction
The unique arrangement of functional groups in 2-Octanone, 3-chloro- makes it an attractive starting point for the construction of more complex molecular frameworks through reactions that involve significant skeletal reorganization.
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions are powerful tools for the synthesis of cyclic systems that may be difficult to access through other means. While these reactions are most commonly applied to cyclic substrates, the principles can be informative.
The Favorskii rearrangement is a well-known reaction of α-halo ketones with a base that leads to the formation of a rearranged carboxylic acid derivative. wikipedia.org In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. nrochemistry.comyoutube.comyoutube.com For an acyclic ketone like 2-Octanone, 3-chloro-, the Favorskii rearrangement would lead to the formation of a branched-chain carboxylic acid ester or amide, depending on the nucleophile used. wikipedia.orgnrochemistry.com This reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org
Ring expansion methodologies involving α-chloro ketones are less common for acyclic systems and are primarily utilized in the context of cyclic ketones.
Utilization in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation, which is highly efficient and atom-economical. nih.gov Similarly, multicomponent reactions (MCRs) combine three or more reactants in a one-pot synthesis to generate a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.org
The bifunctional nature of 2-Octanone, 3-chloro- makes it a suitable candidate for such processes. A hypothetical cascade reaction could be initiated by the reduction of the ketone to the corresponding chlorohydrin, which could then undergo an in-situ cyclization or rearrangement. Chemoenzymatic cascades, for instance, can combine an enzymatic reduction with a subsequent chemical transformation in one pot. nih.gov
In the realm of multicomponent reactions, 2-Octanone, 3-chloro- could participate in reactions involving both the carbonyl group and the electrophilic α-carbon. For example, in a variation of the Kabachnik-Fields reaction, 2-Octanone, 3-chloro- could react with an amine and a phosphite. nih.gov A one-pot reaction of 5-chloro-2-pentanone (B45304) with ammonia and diethyl phosphonate (B1237965) has been shown to produce a cyclic phosphonate through an intramolecular nucleophilic substitution, highlighting the potential for similar reactivity with 2-Octanone, 3-chloro- to generate functionalized heterocycles. beilstein-journals.org
Conclusion and Future Research Perspectives for 2 Octanone, 3 Chloro
Synthesis and Reactivity Challenges and Opportunities
The synthesis and reactivity of 2-Octanone (B155638), 3-chloro- are intrinsically linked, with the methods of its preparation influencing its potential for subsequent chemical transformations.
Synthesis: The introduction of a chlorine atom at the α-position of an unsymmetrical ketone like 2-octanone presents a significant challenge in terms of regioselectivity. libretexts.orgresearchgate.net Direct chlorination of 2-octanone under acidic or basic conditions could lead to a mixture of 1-chloro- and 3-chloro-2-octanone, as well as poly-chlorinated products. organic-chemistry.org Achieving selective synthesis of 2-Octanone, 3-chloro- would likely require more sophisticated methods.
Opportunities in Synthesis:
Directed Halogenation: The use of directing groups or specific enolate formation strategies could offer a pathway to regioselective chlorination. For instance, the formation of a specific enolate using a bulky base followed by reaction with a chlorine source like N-chlorosuccinimide (NCS) could favor the formation of the thermodynamically more stable enolate, leading to 3-chlorination. pitt.edu
Alternative Chlorinating Agents: Exploring a range of chlorinating agents beyond traditional Cl2 gas, such as sulfuryl chloride or trichloroisocyanuric acid, may offer improved selectivity and milder reaction conditions. pitt.edu
Biocatalysis: The enzymatic halogenation of ketones is an emerging field that could provide a highly selective and environmentally benign route to 2-Octanone, 3-chloro-. nih.gov Halogenase enzymes, if engineered or discovered to accept 2-octanone as a substrate, could offer unparalleled regioselectivity.
Reactivity: As an α-chloroketone, 2-Octanone, 3-chloro- is expected to be a potent alkylating agent due to the electron-withdrawing effect of the adjacent carbonyl group, which makes the α-carbon highly electrophilic. wikipedia.orgnih.gov This enhanced reactivity in SN2 reactions is a key feature that can be exploited in various synthetic applications. libretexts.org
Challenges in Reactivity:
Side Reactions: The presence of multiple reactive sites, including the carbonyl carbon and the α-protons, can lead to side reactions. Strong bases might induce elimination reactions or the Favorskii rearrangement, leading to the formation of cyclopentanecarboxylic acid derivatives. libretexts.org
Steric Hindrance: The pentyl chain at the C4 position might exert some steric hindrance, potentially influencing the rate and outcome of nucleophilic substitution reactions at the C3 position compared to smaller α-chloroketones.
Potential for Expanding Synthetic Applications
The bifunctional nature of 2-Octanone, 3-chloro- (an electrophilic α-carbon and a carbonyl group) makes it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. wikipedia.org
Heterocycle Synthesis:
Thiazoles: Reaction with thioamides or thioureas is a well-established route to thiazoles and aminothiazoles, respectively. wikipedia.org The resulting thiazoles would bear a methyl group at the 2-position and a pentyl group at the 4-position of the thiazole (B1198619) ring, offering a scaffold for further functionalization.
Imidazoles: Condensation with ammonia (B1221849) and an aldehyde (a variation of the Radziszewski synthesis) could yield substituted imidazoles.
Oxazoles: Reaction with amides can lead to the formation of oxazoles.
Pyrroles: The Hantzsch pyrrole (B145914) synthesis, involving the reaction of an α-haloketone, a β-ketoester, and ammonia or a primary amine, could be adapted to produce highly substituted pyrroles. wikipedia.org
The following table outlines potential heterocyclic products from reactions involving 2-Octanone, 3-chloro-.
| Reactant | Resulting Heterocycle | Potential Substituents on Heterocycle |
| Thioamide (R-C(=S)NH2) | Thiazole | 2-Methyl, 4-Pentyl, 5-R |
| Thiourea (B124793) | 2-Aminothiazole | 2-Amino, 4-Methyl, 5-Pentyl |
| Amide (R-C(=O)NH2) | Oxazole | 2-R, 4-Methyl, 5-Pentyl |
Other Synthetic Applications:
α-Amino Ketones: Nucleophilic substitution with amines or azide (B81097) followed by reduction can provide access to α-amino ketones, which are important synthons in medicinal chemistry. rsc.org
Epoxides: Reaction with a base can lead to the formation of an epoxide via intramolecular cyclization, which can then be used in a variety of ring-opening reactions.
Precursor to Chiral Molecules: Asymmetric reduction of the ketone or asymmetric substitution at the α-carbon could lead to valuable chiral building blocks. acs.org
Interdisciplinary Research Avenues Involving 2-Octanone, 3-chloro-
The unique combination of a reactive chloro-functional group and a lipophilic alkyl chain in 2-Octanone, 3-chloro- opens up possibilities for its application in various interdisciplinary research areas.
Materials Science:
Polymer Functionalization: The reactive nature of the α-chloro group makes it a candidate for grafting onto polymer backbones. This could be achieved by preparing polymers with nucleophilic side chains that can react with 2-Octanone, 3-chloro-. The resulting ketone-functionalized polymers could have interesting properties, such as altered solubility or the ability to undergo further chemical modifications. nih.gov The long alkyl chain would likely enhance the hydrophobicity of the resulting polymer.
Self-Assembling Systems: The amphiphilic character of molecules derived from 2-Octanone, 3-chloro- (containing a polar head group from the ketone and a nonpolar tail from the octyl chain) could be exploited in the design of surfactants or molecules capable of self-assembly into micelles or vesicles.
Medicinal Chemistry and Agrochemicals:
Scaffold for Bioactive Molecules: The heterocyclic cores that can be synthesized from 2-Octanone, 3-chloro- are prevalent in many biologically active compounds. mdpi.com The long alkyl chain could be a key feature for modulating lipophilicity, which is a critical parameter for drug absorption and distribution. For instance, it could be used as a building block for potential antifungal or antibacterial agents, where the lipophilic tail facilitates interaction with microbial cell membranes.
Enzyme Inhibitors: α-Haloketones are known to act as irreversible inhibitors of certain enzymes by alkylating active site residues. acs.org 2-Octanone, 3-chloro- could be investigated as a potential inhibitor for enzymes that have a hydrophobic binding pocket.
Biocatalysis and Biotechnology:
Enzyme Substrate Engineering: Investigating the interaction of 2-Octanone, 3-chloro- with various enzymes, such as reductases or hydrolases, could lead to the development of new biocatalytic transformations. For example, stereoselective reduction of the carbonyl group could produce chiral chlorohydrins, which are valuable synthetic intermediates. nih.gov
Probing Enzyme Active Sites: The reactivity of 2-Octanone, 3-chloro- could be utilized to map the active sites of enzymes. By identifying which amino acid residues are alkylated by the compound, researchers can gain insights into the structure and function of the enzyme.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-chloro-2-octanone in laboratory settings?
- Methodology : Halogenation of 2-octanone can be achieved using nucleophilic substitution or free-radical pathways. For example, base-catalyzed reactions (e.g., KOH in iso-butyl alcohol) with chlorinating agents under controlled temperatures (55–60°C) have been effective for similar ketone derivatives. Reaction parameters such as molar ratios, solvent choice (e.g., iso-butyl alcohol or DME), and catalyst loading significantly influence yield .
- Key Considerations : Monitor reaction progress via gas chromatography (GC) to isolate intermediates and minimize decomposition .
Q. How should 3-chloro-2-octanone be safely handled and stored to prevent degradation or hazards?
- Safety Protocols : Use ventilation systems, avoid ignition sources, and wear PPE (gloves, goggles) to prevent inhalation or skin contact. Store in sealed, grounded containers at –20°C for long-term stability .
- Decontamination : For spills, use inert absorbents and dispose of waste via approved hazardous material facilities. Avoid aqueous rinses that may spread contamination .
Q. What analytical techniques are suitable for quantifying 3-chloro-2-octanone in biological matrices?
- Methodology : Dispersive liquid-liquid microextraction (DLLME) or air-assisted liquid-liquid microextraction (AALLME) coupled with GC-flame ionization detection (GC-FID) are optimal. Parameters include extraction solvent selection (e.g., chloroform), pH adjustment, and salt addition to enhance recovery .
- Validation : Calibrate using spiked plasma/urine samples and validate via linearity (R² > 0.99) and limit of detection (LOD < 0.1 µg/mL) .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of 3-chloro-2-octanone during halogenation reactions?
- Optimization Strategies :
- Molar Ratios : Use a 1.3–2.4:1 molar ratio of chlorinating agent to 2-octanone to favor product formation over side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DME) improve reaction kinetics compared to alcohols .
- Temperature Control : Maintain 55–60°C to balance reactivity and thermal stability .
Q. What strategies resolve discrepancies in chromatographic data when analyzing 3-chloro-2-octanone in complex mixtures?
- Troubleshooting :
- Co-elution Issues : Use GC columns with higher polarity (e.g., 10% SE-30) or tandem mass spectrometry (GC-MS) for better peak resolution .
- Matrix Interference : Pre-treat samples with solid-phase extraction (SPE) or adjust microextraction solvent volumes (50–100 µL) to reduce background noise .
Q. What mechanistic insights explain the reactivity of 3-chloro-2-octanone in nucleophilic substitution reactions?
- Reaction Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
